molecular formula C25H29N5O4 B2886424 N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 877634-16-7

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No. B2886424
CAS RN: 877634-16-7
M. Wt: 463.538
InChI Key: CPJZWVJTNMLHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C25H29N5O4 and its molecular weight is 463.538. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Synthesis

This compound belongs to a class of chemicals that have been explored for their potential in various synthetic and medicinal chemistry applications. For instance, N,N'-Bisoxalamides, which are structurally related to the compound , have been shown to enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. This highlights its significance in facilitating the synthesis of complex organic molecules, potentially leading to the development of new drugs and materials (Bhunia, Kumar, & Ma, 2017).

Potential Pharmacological Applications

Research into compounds with similar structures has indicated various pharmacological potentials, including acting as ligands for neurotransmitter receptors, which could have implications in designing drugs for neurological and psychiatric disorders. For example, heteroaromatic analogs of piperazine derivatives have been evaluated as high-affinity dopamine reuptake inhibitors, indicating their potential use in the treatment of conditions like depression and Parkinson's disease (Matecka et al., 1997).

Antipsychotic and Neurological Research

The piperazine core, a common feature in this compound, is a critical structural element in various drugs with central nervous system (CNS) activities, including antipsychotic and antidepressant agents. Research on similar molecules has demonstrated their utility in exploring new therapeutic agents for CNS disorders, showcasing their binding affinities and functional properties at key neurotransmitter receptors (Scott et al., 1995).

properties

IUPAC Name

N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4/c1-33-21-8-6-20(7-9-21)29-11-13-30(14-12-29)22(23-5-3-15-34-23)18-28-25(32)24(31)27-17-19-4-2-10-26-16-19/h2-10,15-16,22H,11-14,17-18H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJZWVJTNMLHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.